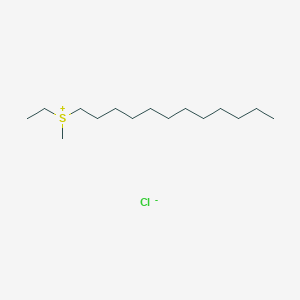
Sulfonium, dodecylethylmethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonium, dodecylethylmethyl-, chloride is an organosulfur compound with the molecular formula C15H33ClS. It is a sulfonium salt where the sulfur atom is bonded to three organic substituents: a dodecyl group, an ethyl group, and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfonium, dodecylethylmethyl-, chloride can be synthesized through the alkylation of sulfides. One common method involves the reaction of dodecyl sulfide with ethyl chloride and methyl chloride in the presence of a strong base. The reaction proceeds via the formation of sulfonium ylides, which are then converted to the desired sulfonium salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonium, dodecylethylmethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts.
Applications De Recherche Scientifique
Sulfonium, dodecylethylmethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides and subsequent cycloaddition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sulfonium, dodecylethylmethyl-, chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various cycloaddition reactions, leading to the formation of cyclic compounds. The sulfur atom in the sulfonium salt acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonium, trimethyl-, chloride: A simpler sulfonium salt with three methyl groups attached to the sulfur atom.
Sulfonium, triphenyl-, chloride: A more complex sulfonium salt with three phenyl groups attached to the sulfur atom.
Sulfoxonium ylides: Compounds similar to sulfonium ylides but with an additional oxygen atom bonded to the sulfur.
Uniqueness
Sulfonium, dodecylethylmethyl-, chloride is unique due to its specific combination of organic substituents, which imparts distinct chemical properties and reactivity. Its long dodecyl chain makes it particularly useful in applications requiring amphiphilic properties, such as surfactant production.
Propriétés
Numéro CAS |
14254-28-5 |
|---|---|
Formule moléculaire |
C15H33ClS |
Poids moléculaire |
280.9 g/mol |
Nom IUPAC |
dodecyl-ethyl-methylsulfanium;chloride |
InChI |
InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CSSXFMXXEQYDFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
Key on ui other cas no. |
14254-28-5 |
Synonymes |
Sulfonium, dodecylethylmethyl-, chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















